6-Ethynyl-2-methylquinoline
Overview
Description
6-Ethynyl-2-methylquinoline is a useful research compound. Its molecular formula is C12H9N and its molecular weight is 167.21 g/mol. The purity is usually 95%.
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Mechanism of Action
The synthesis of quinoline derivatives often involves transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . One such reaction is the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Biochemical Analysis
Biochemical Properties
It is known that quinoline, a related compound, plays a significant role in various biochemical reactions .
Cellular Effects
Quinoline derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Molecular Mechanism
Quinoline derivatives are known to undergo various reactions, including electrophilic and nucleophilic substitution reactions
Dosage Effects in Animal Models
The effects of different dosages of 6-Ethynyl-2-methylquinoline in animal models have not been studied yet .
Metabolic Pathways
Quinoline and its derivatives are known to undergo various metabolic transformations, including hydroxylation at position 2 .
Subcellular Localization
The localization of proteins and other biomolecules can significantly impact their activity and function .
Properties
IUPAC Name |
6-ethynyl-2-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-3-10-5-7-12-11(8-10)6-4-9(2)13-12/h1,4-8H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBMXVASWPYMLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-ethynyl-2-methylquinoline contribute to the solubility and thermal stability of the synthesized polyacetylene?
A1: this compound plays a crucial role in enhancing both the solubility and thermal stability of the resulting polyacetylene. Its copolymerization with phenylacetylene introduces the bulky quinoline rings into the polymer backbone []. These rings hinder close packing of the polymer chains, thereby disrupting the strong intermolecular interactions that typically render polyacetylenes insoluble. Furthermore, the quinoline rings provide a steric shielding effect to the conjugated backbone, protecting it from thermal degradation. This effect, combined with the strong interactions between squaraine groups formed during the polymerization, contributes to the impressive thermal stability of the final polymer [].
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